molecular formula C4H6N2OS B2957402 1-Imino-1-oxothietane-3-carbonitrile CAS No. 2413900-26-0

1-Imino-1-oxothietane-3-carbonitrile

Cat. No.: B2957402
CAS No.: 2413900-26-0
M. Wt: 130.17
InChI Key: DXBJSPPXANBLAT-UHFFFAOYSA-N
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Description

1-Imino-1-oxothietane-3-carbonitrile is a synthetic, four-membered heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The compound features a unique thietane (four-membered sulfur-containing ring) scaffold, a structure that is increasingly recognized as a valuable bioisostere in the design of novel bioactive molecules . The simultaneous presence of imino, oxo, and nitrile functional groups on this strained ring system makes it a versatile and reactive intermediate for constructing more complex chemical entities, particularly in the development of potential enzyme inhibitors and covalent warheads. Research into such specialized heterocycles is often directed at exploring new chemical space for oncology, antibiotic development, and other therapeutic areas, given the proven utility of four-membered rings like beta-lactams in pharmaceuticals . This product is provided as a high-purity solid for research applications. Researchers are encouraged to conduct thorough characterization of the compound upon receipt. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-imino-1-oxothietane-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2OS/c5-1-4-2-8(6,7)3-4/h4,6H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBJSPPXANBLAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1(=N)=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2413900-26-0
Record name 1-imino-1-oxo-1lambda6-thietane-3-carbonitrile
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Synthetic Methodologies for 1 Imino 1 Oxothietane 3 Carbonitrile

Strategies for Thietane (B1214591) Ring Construction

The synthesis of the thietane core is a fundamental challenge in heterocyclic chemistry due to the inherent ring strain of the four-membered system. rsc.org Various methods have been developed, broadly categorized into cycloadditions and ring-closure reactions, with emerging interest in transition metal-mediated approaches. rsc.orgbeilstein-journals.org

Cycloaddition Reactions in Thietane Synthesis

Cycloaddition reactions offer a convergent and efficient route to the thietane skeleton by combining two unsaturated precursors. numberanalytics.comnumberanalytics.com The most prominent of these is the photochemical [2+2] cycloaddition, often referred to as the thia-Paternò-Büchi reaction. beilstein-journals.orgnih.gov This reaction involves the light-induced combination of a thiocarbonyl compound (a thione) and an alkene to directly form the thietane ring. researchgate.net For the synthesis of a 3-cyano-substituted thietane, an alkene such as acrylonitrile (B1666552) would be a logical reaction partner.

Another relevant cycloaddition strategy involves the reaction of sulfenes (R₂C=SO₂) with alkenes. While this method typically yields thietane 1,1-dioxides, it represents a valid pathway to the oxidized thietane core, which could potentially be modified in subsequent steps. researchgate.net

Table 1: Examples of Cycloaddition Reactions for Thietane Synthesis

Reaction Type Reactant 1 Reactant 2 Product Type Reference
Thia-Paternò-Büchi Thioketone (e.g., Thiobenzophenone) Alkene (e.g., Styrene) Substituted Thietane beilstein-journals.org

Ring-Closure Approaches to Four-Membered Sulfur Heterocycles

Ring-closure reactions, or cyclizations, are a traditional and widely used method for constructing the thietane ring. numberanalytics.com The most common approach involves the intramolecular nucleophilic substitution of a 1,3-difunctionalized propane (B168953) derivative. rsc.org Typically, a 1,3-dihaloalkane or a 1,3-disulfonate is treated with a sulfur nucleophile, such as sodium sulfide (B99878), to form the heterocyclic ring. beilstein-journals.orgnih.gov To incorporate the carbonitrile group at the 3-position of the target molecule, the synthesis would necessitate a starting material like 2-cyano-1,3-dibromopropane.

An alternative strategy within this category is the intramolecular cyclization of a 3-mercaptoalkyl halide, where a thiol group within the molecule acts as the nucleophile to displace a leaving group at the gamma position. nih.gov These methods are particularly effective for producing 3-monosubstituted and 3,3-disubstituted thietanes. beilstein-journals.org

Table 2: Ring-Closure Strategies for Thietane Formation

Precursor Type Sulfur Source General Mechanism Reference
1,3-Dihaloalkane External (e.g., Na₂S) Intermolecular double substitution nih.gov
3-Haloalkan-1-thiol Internal (thiol group) Intramolecular substitution nih.gov

Transition Metal-Catalyzed Methods for Thietane Formation

While less common than cycloadditions and classical cyclizations for simple thietane synthesis, transition metal-catalyzed reactions represent a modern frontier in heterocyclic chemistry. numberanalytics.com Methods such as ring-closing metathesis, typically catalyzed by ruthenium complexes, could theoretically be applied to the synthesis of unsaturated thietane precursors, which could then be reduced to the saturated ring. numberanalytics.commdpi.com

Furthermore, palladium-catalyzed cross-coupling reactions can be employed to construct complex acyclic precursors that are primed for subsequent cyclization into the thietane ring. numberanalytics.com These methods offer high selectivity but are often more suited for the synthesis of complex, highly substituted thietane derivatives rather than the parent ring system. mdpi.com

Introduction and Functionalization of the Imino Group

The creation of the 1-imino-1-oxo functionality on the thietane sulfur atom transforms the cyclic sulfide into a sulfoximine (B86345). This can be achieved through various methods, including the synthesis and subsequent modification of related species like N-sulfonylimines or through direct imination of an oxidized sulfur center.

Approaches to N-Sulfonylimines and Related Species

N-sulfonylimines are valuable intermediates in organic synthesis and are structurally related to the target imino group. nih.gov A direct method for their preparation from a sulfide involves reaction with a sulfonyl nitrenoid source, such as a chloramine (B81541) salt (e.g., Chloramine-T). nih.govresearchgate.net Applying this to a pre-formed thietane-3-carbonitrile (B578826) would yield the corresponding N-sulfonyl sulfilimine. This transformation represents an aza-analogue of sulfide oxidation. nih.gov

The most common general route to N-sulfonylimines is the condensation of a sulfonamide with an aldehyde, often promoted by Lewis or Brønsted acid catalysts or dehydrating agents. nih.govorganic-chemistry.org While not directly applicable to the functionalization of the thietane sulfur atom, this highlights the general chemistry of the N-sulfonylimine functional group.

Direct Imination Techniques on Sulfur Centers

The most direct pathway to the 1-imino-1-oxothietane structure involves the imination of a precursor thietane-1-oxide (a cyclic sulfoxide). The synthesis would logically proceed in two stages:

Oxidation: The parent thietane-3-carbonitrile (a sulfide) is first oxidized to the corresponding sulfoxide (B87167). A variety of reagents can achieve this selective oxidation without over-oxidation to the sulfone. organic-chemistry.org

Imination: The resulting sulfoxide is then converted to the sulfoximine. A modern and efficient method for this NH-transfer involves reacting the sulfoxide with reagents such as bisacetoxyiodobenzene (PhI(OAc)₂) and a nitrogen source like ammonium (B1175870) carbamate. mdpi.com This provides a facile route to free (N-unsubstituted) sulfoximines under mild conditions. mdpi.com

This two-step sequence allows for the controlled and direct installation of the required 1-imino-1-oxo functionality onto the pre-formed heterocyclic core.

Table 3: Methods for Imination of Sulfur Centers

Starting Material Reagents Product Key Transformation Reference
Sulfide Chloramine-T (RSO₂NClNa) N-Sulfonyl Sulfilimine Direct imination of sulfide nih.govresearchgate.net

Oxidation Strategies for the Sulfur Atom to Form the Sulfoxide Moiety

The oxidation of the thietane sulfur atom to a sulfoxide is a critical transformation. This process must be controlled to prevent over-oxidation to the corresponding sulfone. The choice of oxidant and reaction conditions is paramount for achieving high selectivity.

The selective oxidation of thietanes to thietane-1-oxides can be accomplished using a variety of oxidizing agents. Common reagents include hydrogen peroxide, peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid, and sodium periodate. researchgate.net The reaction conditions, such as temperature, solvent, and the stoichiometry of the oxidant, are crucial for preventing the formation of the sulfone byproduct. researchgate.netorganic-chemistry.org

For instance, treating a thietane derivative with one equivalent of m-CPBA at low temperatures (e.g., 0 °C to room temperature) in a chlorinated solvent like dichloromethane (B109758) typically affords the sulfoxide in good yield. acs.org Similarly, hydrogen peroxide in acetic acid can be an effective system for this transformation. researchgate.net The selectivity for the sulfoxide is generally high when using a slight excess of the oxidant, while a larger excess and higher temperatures can lead to the formation of the sulfone. researchgate.net

Oxidizing AgentTypical ConditionsSelectivity for SulfoxideReference
meta-Chloroperoxybenzoic acid (m-CPBA)1.0-1.2 equiv, CH₂Cl₂, 0 °C to rtHigh acs.org
Hydrogen Peroxide (H₂O₂)AcOH, rtGood to High researchgate.net
Peracetic AcidAcOH, 30 °CHigh (with controlled stoichiometry) researchgate.net
Oxone®MeOH/H₂O, rtHigh (with controlled stoichiometry) researchgate.net
Sodium Periodate (NaIO₄)MeOH/H₂O, rtHigh researchgate.net

The oxidation of a prochiral sulfur atom in a 3-substituted thietane ring creates a new stereocenter at the sulfur, leading to the formation of cis and trans diastereomers. The stereochemical outcome of this oxidation can be influenced by the nature of the substituent at the C3 position. researchgate.net Bulky substituents may direct the incoming oxidant to the less sterically hindered face of the thietane ring.

For example, in the oxidation of certain 3-substituted thietanes, the use of specific oxidizing agents can favor one diastereomer over the other. It has been observed that the diastereomeric ratio of the resulting sulfoxides is dependent on the substituent at the 3-position of the thietane ring. researchgate.net In some cases, oxidation with m-CPBA has been shown to produce a high diastereomeric ratio, favoring the cis isomer. nih.gov The ability to control this stereochemistry is crucial for the synthesis of specific isomers of biologically active molecules.

Integration of the Carbonitrile Group into the Thietane Framework

The introduction of the carbonitrile group can be achieved either by constructing the thietane ring from a nitrile-containing precursor or by functionalizing a pre-existing thietane ring.

A direct approach to thietane-3-carbonitrile involves the cyclization of an acyclic precursor that already contains the nitrile functionality. One plausible route is the reaction of a 1,3-dihalo-2-cyanopropane with a sulfide source, such as sodium sulfide. This method is a variation of the classical synthesis of thietanes from 1,3-dihalides. nih.govbeilstein-journals.org This strategy ensures the carbonitrile group is positioned at C3 from the outset. However, the synthesis of the starting 1,3-dihalo-2-cyanopropane may require multiple steps.

An alternative and often more flexible approach is the introduction of the nitrile group onto a pre-formed thietane ring. This typically involves a nucleophilic substitution reaction where a suitable leaving group at the 3-position is displaced by a cyanide nucleophile. chemguide.co.uk

A common precursor for this strategy is thietan-3-ol (B1346918), which can be synthesized from thietan-3-one. acs.orgnih.govnih.gov The hydroxyl group of thietan-3-ol can be converted into a good leaving group, such as a tosylate or mesylate. Subsequent reaction with a cyanide salt, like sodium cyanide or potassium cyanide, in a polar aprotic solvent such as DMSO or DMF, would yield the desired thietane-3-carbonitrile. chemistrystudent.com This SN2 reaction proceeds with inversion of stereochemistry if the starting alcohol is chiral.

Cyanide ReagentSubstrateTypical ConditionsReaction TypeReference
Sodium Cyanide (NaCN)3-TosyloxythietaneDMSO or DMF, heatSN2 chemistrystudent.compearson.com
Potassium Cyanide (KCN)3-BromothietaneEthanol, refluxSN2 chemguide.co.uk
Trimethylsilyl Cyanide (TMSCN)Thietan-3-oneLewis acid catalystAddition (forms cyanohydrin)N/A

Total Synthesis Strategies and Convergent/Divergent Routes

The total synthesis of 1-imino-1-oxothietane-3-carbonitrile can be envisioned through several strategic pathways, including both convergent and divergent approaches. acs.orgnih.govnih.govbeilstein-journals.orgresearchgate.net These strategies would rely on the successful execution of the key transformations discussed in the previous sections.

A plausible convergent synthesis would involve the separate preparation of key fragments that are later combined. However, for a small molecule like this, a linear sequence is more likely. A potential linear/convergent approach would be:

Synthesis of Thietane-3-carbonitrile: This intermediate would be prepared via one of the methods described in section 2.4, for example, from thietan-3-ol.

Oxidation: The thietane-3-carbonitrile would then undergo selective oxidation to form 1-oxothietane-3-carbonitrile, as detailed in section 2.3.

Imination: The final step would be the imination of the sulfoxide. This can be achieved through modern methods such as rhodium-catalyzed NH-transfer using agents like O-(2,4-dinitrophenyl)hydroxylamine, or through metal-free conditions using hypervalent iodine reagents like (diacetoxyiodo)benzene (B116549) with an ammonia (B1221849) source (e.g., ammonium carbamate). rsc.orgnih.govnih.govnih.govmdpi.comacs.org These methods are known to be effective for the direct synthesis of free NH-sulfoximines from sulfoxides. nih.gov

A divergent synthesis strategy would start from a common intermediate that can be used to generate a library of related compounds. acs.orgbeilstein-journals.org A suitable starting point would be thietan-3-ol. acs.orgnih.gov

From Thietan-3-ol:

Path A (Target Synthesis): Thietan-3-ol can be oxidized to 1-oxothietan-3-ol. The hydroxyl group can then be converted to a tosylate, followed by nucleophilic substitution with cyanide to yield 1-oxothietane-3-carbonitrile. The final step would be the imination of the sulfoxide.

Path B (Alternative Order): Thietan-3-ol could first be converted to 3-tosyloxythietane, followed by cyanation to give thietane-3-carbonitrile. This intermediate could then be oxidized and iminated as in the convergent approach. This latter sequence may be preferable to avoid potential side reactions involving the sulfoxide during the cyanation step.

Mechanistic Investigations into the Formation of 1 Imino 1 Oxothietane 3 Carbonitrile

Reaction Pathway Elucidation for Key Synthetic Steps

The formation of the 1-imino-1-oxothietane-3-carbonitrile backbone can be envisioned through a sequence of three primary transformations: construction of a functionalized thietane (B1214591) ring, oxidation of the sulfur atom, and subsequent imination.

Formation of the Thietane-3-carbonitrile (B578826) Ring

A plausible and versatile method for the synthesis of the thietane-3-carbonitrile ring is through intramolecular nucleophilic substitution. This pathway typically commences with a readily available starting material such as epichlorohydrin (B41342).

The reaction of epichlorohydrin with a cyanide source, such as sodium cyanide, proceeds via a nucleophilic attack of the cyanide ion on one of the carbon atoms of the epoxide ring. This ring-opening is followed by an intramolecular cyclization, where the newly introduced nitrile-containing alkoxide attacks the carbon bearing the chlorine atom, leading to the formation of 3-hydroxythietane. The hydroxyl group can then be converted to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a cyanide salt to yield thietane-3-carbonitrile. nih.govcognitoedu.orgchemistrystudent.comchemguide.co.ukchemguide.co.uk

Alternatively, a more direct approach involves the reaction of 1,3-dihalopropanes with sodium sulfide (B99878). nih.gov To obtain the desired 3-substituted product, a starting material such as 1,3-dihalo-2-propanol could be utilized, followed by conversion of the hydroxyl group to a nitrile.

Another significant pathway for thietane synthesis is the ring expansion of thiiranes. researchgate.netnih.govresearchgate.net While less direct for introducing a 3-carbonitrile group, this method offers alternative strategies for constructing the thietane core.

The photochemical [2+2] cycloaddition, known as the Paternò-Büchi reaction, and its thio-analogue, the thia-Paternò-Büchi reaction, provide another route to thietane derivatives. researchgate.netacs.orgchemistryviews.orgwikipedia.orgbohrium.com This method involves the reaction of a thiocarbonyl compound with an alkene. For the synthesis of thietane-3-carbonitrile, acrylonitrile (B1666552) could serve as the alkene component.

Oxidation of Thietane-3-carbonitrile to 1-Oxothietane-3-carbonitrile

The selective oxidation of the sulfur atom in thietane-3-carbonitrile to a sulfoxide (B87167) is a critical step. This transformation is typically achieved using mild oxidizing agents to prevent over-oxidation to the sulfone. Common reagents for this purpose include hydrogen peroxide in the presence of a catalyst, or meta-chloroperoxybenzoic acid (m-CPBA). acs.org The reaction proceeds via a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent.

Imination of 1-Oxothietane-3-carbonitrile

The final step involves the conversion of the sulfoxide to a sulfilimine. This can be accomplished through reaction with an iminating agent, such as a sulfonyl azide (B81097) or N-aminophthalimide, often in the presence of a metal catalyst. The mechanism is believed to involve the formation of a transient metal-nitrenoid species which then reacts with the sulfoxide.

Role of Intermediates in Ring Formation and Functionalization

The intermediates in the synthesis of this compound play a pivotal role in determining the reaction outcome.

In the intramolecular cyclization pathway starting from epichlorohydrin, the formation of the alkoxide intermediate after the initial nucleophilic attack of the cyanide is crucial for the subsequent ring-closing step. The regioselectivity of the epoxide opening is a key factor influencing the final product.

During the oxidation of the thietane, the formation of a persulfoxide intermediate has been proposed, which then rearranges to the sulfoxide. The stability and reactivity of this intermediate can influence the efficiency of the oxidation process.

In the final imination step, the nature of the metal-nitrenoid intermediate is critical for the successful transfer of the imino group to the sulfoxide. The choice of metal catalyst and the nitrogen source can significantly impact the formation and reactivity of this intermediate.

Catalytic Cycles and Their Impact on Reaction Efficiency

Catalysis can play a significant role in various stages of the synthesis of this compound, enhancing reaction rates and selectivity.

In the ring-closing step for thietane formation, phase-transfer catalysts can be employed to facilitate the reaction between the aqueous cyanide solution and the organic substrate. thieme-connect.de

For the oxidation of the thietane, metal catalysts can be used in conjunction with hydrogen peroxide to achieve higher efficiency and selectivity. The catalytic cycle would involve the activation of hydrogen peroxide by the metal center to generate a more potent oxidizing species.

The imination of the sulfoxide is often a metal-catalyzed process. A general catalytic cycle would involve the coordination of the nitrogen source to the metal catalyst, followed by the formation of a metal-nitrenoid species. This reactive intermediate then transfers the imino group to the sulfoxide, regenerating the catalyst for the next cycle. The efficiency of the catalytic cycle is dependent on the rates of each step, including substrate binding, nitrene formation, imino transfer, and catalyst regeneration.

Stereochemical Control Mechanisms in Syntheses

The stereochemistry of this compound is a critical aspect, particularly concerning the relative orientation of the substituents on the thietane ring and the configuration at the sulfur atom.

During the formation of the thietane ring via intramolecular cyclization, the stereochemistry of the starting material will dictate the stereochemistry of the product. For instance, if a chiral precursor is used, the stereocenters can be preserved in the final product. nih.gov

The oxidation of the thietane to a sulfoxide introduces a new stereocenter at the sulfur atom. The stereochemical outcome of this step can be influenced by the directing effect of the existing substituent at the 3-position. The use of chiral oxidizing agents or catalysts can also induce stereoselectivity in the oxidation. acs.org

Similarly, the imination of the sulfoxide can also be stereoselective. The approach of the iminating agent to the sulfoxide can be influenced by the steric and electronic properties of the substituents on the thietane ring. Chiral catalysts can be employed to achieve enantioselective imination.

Kinetic and Thermodynamic Considerations in Reaction Design

The principles of kinetic and thermodynamic control are important in designing the synthesis of this compound. wikipedia.orglibretexts.orglibretexts.orgrsc.org

In the formation of the thietane ring, the intramolecular cyclization is often favored thermodynamically due to the formation of a stable four-membered ring. However, the reaction conditions, such as temperature and solvent, can influence the rate of the reaction and potentially lead to the formation of side products under kinetic control. For instance, at lower temperatures, the kinetically favored product may be formed, while at higher temperatures, the thermodynamically more stable product will predominate. libretexts.orglibretexts.org

The oxidation of the thietane to the sulfoxide is generally an irreversible process under typical conditions, and thus the product distribution is under kinetic control. The relative rates of oxidation to the sulfoxide and the subsequent oxidation to the sulfone will determine the selectivity of the reaction.

The imination of the sulfoxide can also be subject to kinetic or thermodynamic control, depending on the reversibility of the reaction. The choice of catalyst and reaction conditions can influence which product is favored.

Interactive Data Table: Key Synthetic Transformations and Mechanistic Considerations

StepReaction TypeKey IntermediatesCatalysisStereochemical ControlKinetic/Thermodynamic Control
Thietane Ring Formation Intramolecular Nucleophilic SubstitutionAlkoxide, HalohydrinPhase-transfer catalysisSubstrate-controlledCan be influenced by temperature and reaction time
Oxidation Electrophilic OxidationPersulfoxideMetal-catalyzed (e.g., with H₂O₂)Substrate-directed or catalyst-controlledGenerally under kinetic control
Imination Nitrene TransferMetal-nitrenoidMetal-catalyzedSubstrate-directed or catalyst-controlledCan be influenced by catalyst and conditions

Conformational Analysis and Ring Strain in 1 Imino 1 Oxothietane 3 Carbonitrile

Analysis of Angle Strain within the Thietane (B1214591) Ring

Angle strain, or Baeyer strain, arises from the deviation of bond angles within a ring from their ideal values. For the sp³-hybridized carbon atoms in a thietane ring, the ideal tetrahedral bond angle is approximately 109.5°. ebsco.com In a hypothetical planar four-membered ring, the internal angles would be compressed to around 90°, inducing significant strain.

The thietane ring incorporates a sulfur atom, which influences the geometry in several ways. The C-S bond is considerably longer (approx. 1.8 Å) than a C-C bond (approx. 1.54 Å), which allows for a reduction in angle strain compared to cyclobutane (B1203170). The C-S-C bond angle in thietane is also much more acute (around 78°) than the C-C-C angles (around 88-91°), a consequence of the electronic structure of the larger sulfur atom.

Torsional Strain and Conformational Preferences

Torsional strain, also known as Pitzer strain, results from the repulsion between electrons in bonds on adjacent atoms. In a planar cyclobutane or thietane, the hydrogen atoms on neighboring carbons would be fully eclipsed, leading to maximum torsional strain. The primary mechanism for relieving this strain is ring puckering. tandfonline.com

The thietane ring puckers into a non-planar conformation, which staggers the substituents on adjacent atoms and reduces these repulsive interactions. This puckered structure is defined by a puckering angle and is subject to a dynamic process called ring inversion, where the ring flips between two equivalent puckered conformations. For the parent thietane molecule, there is an inversion barrier of about 3.3 kJ/mol. tandfonline.com The puckering amplitude, which describes the degree of deviation from planarity, has been determined to be approximately 0.24 Å. tandfonline.com

In 1-imino-1-oxothietane-3-carbonitrile, the presence of substituents dramatically influences the conformational preferences. The carbonitrile group at the C3 position can occupy either a pseudo-axial or a pseudo-equatorial position in the puckered ring. Similarly, the imino and oxo groups on the sulfur atom have their own spatial orientations. The interplay between the steric bulk of these groups and the inherent torsional forces of the ring will determine the most stable conformation. Generally, bulky substituents prefer the pseudo-equatorial position to minimize steric clashes with other atoms across the ring. Studies on 3-substituted thietane 1-oxides have shown that the conformational equilibrium is highly dependent on the nature and orientation of the substituents. acs.orgresearchgate.net

Non-Covalent Interactions and Their Influence on Molecular Conformation

Beyond classical steric and torsional effects, non-covalent interactions can play a significant role in dictating the preferred conformation of a molecule. frontiersin.orgnih.govmdpi.com These interactions include dipole-dipole forces, hydrogen bonding, and van der Waals interactions. nih.gov The substituents in this compound introduce several polar functional groups: the carbonitrile (C≡N), the sulfoximine (B86345) moiety (S=O and S=N).

The strong dipole moments associated with these groups can lead to significant intramolecular electrostatic interactions. Depending on the conformation, these can be either attractive or repulsive, thereby stabilizing or destabilizing the structure. For instance, a conformation that aligns the positive end of one dipole with the negative end of another would be electrostatically favorable. The formation of intramolecular hydrogen bonds, if a suitable donor and acceptor are present, can also lock the molecule into a specific conformation. mdpi.comnih.gov The cumulative effect of these non-covalent forces can alter the energy landscape of the ring, potentially favoring one puckered conformation over another and increasing the barrier to ring inversion.

Influence of the Imino, Oxo, and Carbonitrile Substituents on Ring Dynamics

The dynamic behavior of the thietane ring is profoundly affected by its substituents, which exert both steric and electronic effects. numberanalytics.com

Steric Effects : The carbonitrile group at C3 and the imino and oxo groups at the sulfur atom are all more sterically demanding than hydrogen atoms. Steric hindrance will strongly influence the conformational equilibrium. To minimize van der Waals repulsion, the bulky carbonitrile group would be expected to favor a pseudo-equatorial position. The arrangement of the oxo and imino groups around the sulfur atom will also be critical in determining the lowest energy state. In substituted cyclohexanes, for example, bulky groups strongly prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions. worldwidejournals.com A similar principle applies to puckered four-membered rings.

Comparative Analysis of Ring Strain with Other Four-Membered Heterocycles

The ring strain in thietane is best understood by comparing it to other four-membered rings like cyclobutane, oxetane (B1205548), and azetidine (B1206935). numberanalytics.com The total ring strain is a combination of angle and torsional strain.

Compound Heteroatom Ring Strain (kcal/mol) C-X-C Angle (°) C-X Bond Length (Å)
Cyclobutane- (CH₂)~26.4~88 (C-C-C)1.548 (C-C)
AzetidineNH~25.9~91.61.483 (C-N)
OxetaneO~25.5~91.81.448 (C-O)
ThietaneS~19.6~78.01.846 (C-S)

Data compiled from various sources, including references dtic.milresearchgate.netutexas.edu. Values can vary slightly depending on the experimental or computational method used.

Interactive Data Table: Comparison of Four-Membered Rings

From the data, it is evident that thietane possesses significantly less ring strain than cyclobutane, azetidine, and oxetane. dtic.mil This is primarily due to two factors:

Longer C-S Bonds : The carbon-sulfur bonds are much longer than C-C, C-N, or C-O bonds. This increased bond length allows the C-C-C angles in the ring to widen, moving closer to the ideal tetrahedral angle and thus reducing angle strain.

Acute C-S-C Angle : The natural bond angle for sulfur is more acute than for carbon, nitrogen, or oxygen. The C-S-C angle of ~78° in thietane accommodates the four-membered ring structure more readily than the corresponding angles in the other heterocycles, which are forced to be much smaller than their ideal values.

The presence of the heteroatom also influences the barrier to ring inversion, which generally decreases in the order of cyclobutane > thietane > azetidine > oxetane. tandfonline.comnih.gov The lower barrier in the heterocycles is attributed to reduced torsional strain during the planar transition state. For this compound, while the fundamental thietane ring has lower intrinsic strain, the addition of the sp²-like sulfur center and multiple bulky, polar substituents would introduce new strain elements, making its conformational landscape unique and complex compared to the parent heterocycles. mdpi.comnih.govrsc.org

Reactivity Profiles and Transformational Chemistry of 1 Imino 1 Oxothietane 3 Carbonitrile

Ring-Opening Reactions of the Thietane (B1214591) Core

The inherent ring strain of the thietane moiety in 1-imino-1-oxothietane-3-carbonitrile makes it a substrate for a variety of ring-opening transformations. These reactions can be initiated by nucleophiles, electrophiles, or through the input of thermal or photochemical energy.

The thietane ring can be opened by nucleophiles, a reaction driven by the relief of ring strain. Nucleophiles, such as organolithium reagents, have been shown to open the thietane ring. wikipedia.org In the case of this compound, a nucleophile could potentially attack one of the ring carbons, leading to the cleavage of a carbon-sulfur bond. The regioselectivity of this attack would be influenced by the electronic and steric effects of the substituents on the ring.

The presence of the electron-withdrawing cyano group at the 3-position can influence the regioselectivity of the nucleophilic attack. Generally, in the presence of activating groups, nucleophilic attack on the thietane ring can be facilitated.

A representative scheme for the nucleophilic ring-opening of a generic thietane is shown below:

Where Nu- represents a nucleophile.

Nucleophile (Nu-)Product StructureReaction Conditions
ButyllithiumBu-CH2CH2CH2S-Li+Typically in an ethereal solvent
Grignard Reagents (RMgX)R-CH2CH2CH2S-MgX+Ethereal solvent
Soft Nucleophiles (e.g., Thiolates)RS-CH2CH2CH2S-Basic conditions

Electrophiles can activate the thietane ring towards ring-opening by coordinating to the sulfur atom. This enhances the leaving group ability of the sulfur and facilitates nucleophilic attack. For instance, an electrophilic aryne-activated ring-opening of thietanes has been reported, which proceeds under mild conditions with a broad range of nucleophiles. rsc.org This approach allows for the formation of diverse thioethers.

In the context of this compound, an electrophile would likely interact with the lone pair of electrons on the sulfur atom. This interaction would make the ring carbons more susceptible to attack by a nucleophile present in the reaction mixture. The reaction of thietane with bromine is an example of an electrophilically initiated ring-opening. wikipedia.org

ElectrophileNucleophileProduct Type
ArynesVarious (C, O, S, N, F centered)Structurally diverse thioethers
Halogens (e.g., Br2)Halide ion (Br-)1,3-Dihalopropyl sulfide (B99878)
Alkyl HalidesHalide ionThiolanium salt, which can undergo further reaction

Thietanes can undergo ring-opening upon exposure to heat or light. beilstein-journals.org Photochemical [2+2] cycloadditions represent a common method for the synthesis of thietanes and, under certain conditions, the reverse reaction, a cycloreversion, can occur. beilstein-journals.org These reactions often proceed through radical intermediates or concerted pathways. For this compound, such reactions could lead to the formation of various unsaturated sulfur-containing compounds. The specific products would depend on the reaction conditions and the stability of the potential intermediates.

Reaction TypeConditionsPotential Products
ThermalHigh temperatureAlkenes, elemental sulfur, and other fragmentation products
PhotochemicalUV irradiationCycloreversion products, isomers

Reactions Involving the Imino Group

The imino group (C=N) in this compound is a key functional group that can undergo a variety of chemical transformations, including hydrolysis and addition reactions. The reactivity of this group is influenced by the electron-withdrawing nature of the adjacent sulfinyl group.

Imines are susceptible to hydrolysis, a reaction that cleaves the carbon-nitrogen double bond to yield a carbonyl compound and an amine. masterorganicchemistry.com The hydrolysis of N-sulfonylimines can be promoted by acidic conditions. nih.gov In the case of this compound, hydrolysis would be expected to yield 1-oxothietane-3-carbonitrile and ammonia (B1221849) or a related nitrogen-containing species. This reaction is typically reversible. unizin.org

The general mechanism for the acid-catalyzed hydrolysis of an imine involves protonation of the imine nitrogen, followed by nucleophilic attack of water, proton transfer, and elimination of the amine. masterorganicchemistry.com

ReactantProductConditions
This compound + H2O1-Oxothietane-3-carbonitrile + NH3Aqueous acid

The carbon-nitrogen double bond of the imino group is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. This allows for the addition of various reagents across the double bond. Nucleophilic addition to the carbon atom is a common reaction for imines, especially when the nitrogen is substituted with an electron-withdrawing group, as is the case in N-sulfonylimines. nih.govresearchgate.net

Organometallic reagents, such as Grignard reagents or organolithium compounds, can add to the carbon of the C=N bond to form new carbon-carbon bonds. This is a versatile method for the synthesis of substituted amines. wikipedia.org The stereoselectivity of such additions can often be controlled by the presence of a chiral auxiliary on the nitrogen atom. wikipedia.org

ReagentProduct Type
Organolithium (RLi)α-Substituted amine
Grignard Reagent (RMgX)α-Substituted amine
Hydride Reagents (e.g., NaBH4)Amine (reduction of the imine)

Reactions of the Sulfoxide (B87167) Moiety

The sulfoxide group in this compound is a key functional group that dictates a significant portion of its reactivity. This sulfur(IV) center is chiral, stereochemically stable, and can participate in a variety of transformations, including reduction and rearrangement reactions.

Reduction Pathways of the Sulfoxide

The reduction of the sulfoxide moiety in this compound to the corresponding sulfide is a plausible transformation under various conditions. A range of reducing agents are known to effect the deoxygenation of sulfoxides, and their applicability to this specific thietane derivative can be inferred from established literature. organic-chemistry.org

Commonly employed reagents for sulfoxide reduction include those that function via an oxygen-transfer mechanism. For instance, phosphorus-based reagents like triphenylphosphine (B44618) (PPh₃) in the presence of a catalyst can deoxygenate sulfoxides. organic-chemistry.org Similarly, silicon-based reagents and various metal-catalyzed reductions have proven effective. acs.org The choice of reagent can be critical to ensure chemoselectivity, particularly given the presence of the imino and carbonitrile functionalities.

Theoretical studies on the reduction of sulfoxides by thiols suggest a mechanism that may proceed through a sulfurane intermediate. nih.gov This highlights the nuanced mechanistic pathways that can be involved in what appears to be a straightforward deoxygenation.

Table 1: Representative Reagents for Sulfoxide Reduction

Reagent SystemConditionsComments
PPh₃ / CatalystVariesMild conditions, but catalyst may be required.
NaBH₄ / I₂Anhydrous THFOffers good chemoselectivity. organic-chemistry.org
SOCl₂ / Ph₃PTHF, room tempMild and efficient for various sulfoxides. organic-chemistry.org
Triflic Anhydride / KIAcetonitrile, room tempEffective and tolerates many functional groups. organic-chemistry.org
3-Mercaptopropionic acid / NBS or I₂Acetonitrile, room tempCatalytic system that is mild on acid-sensitive groups.

It is important to note that the specific conditions for the reduction of this compound would require experimental optimization to achieve high yields and avoid side reactions involving the other functional groups.

Reactivity of the Carbonitrile Group

The carbonitrile (nitrile) group is a versatile functional group that can undergo a variety of transformations, primarily involving reactions at the electrophilic carbon atom.

Nucleophilic Additions to the Carbonitrile

The carbon atom of the nitrile group in this compound is electrophilic and susceptible to attack by nucleophiles. numberanalytics.commasterorganicchemistry.com This reaction, known as nucleophilic addition, is a fundamental process in nitrile chemistry and can lead to a diverse array of products. chemguide.co.uk

A classic example of this reactivity is the addition of organometallic reagents, such as Grignard reagents or organolithium compounds. The initial addition of the nucleophile to the carbon-nitrogen triple bond results in the formation of an imine anion, which upon hydrolysis yields a ketone.

Another common nucleophilic addition is the formation of cyanohydrins. libretexts.org While this typically involves the addition of cyanide to an aldehyde or ketone, the reverse reaction (hydrolysis of the nitrile) is also a key transformation. The hydrolysis of the nitrile group in this compound, under either acidic or basic conditions, would be expected to produce the corresponding carboxylic acid or carboxylate, respectively.

Table 2: Examples of Nucleophilic Additions to Nitriles

NucleophileIntermediateFinal Product (after hydrolysis)
Grignard Reagent (R-MgX)Imine anionKetone
Organolithium (R-Li)Imine anionKetone
Hydride (e.g., from LiAlH₄)Imine anionPrimary amine
Water (H₂O) / Acid or BaseAmideCarboxylic acid

The stereochemistry of the thietane ring and the presence of the sulfoxide group could influence the accessibility of the nitrile carbon to incoming nucleophiles, potentially leading to diastereoselective additions in chiral, non-racemic samples.

Cycloaddition Reactions Involving the Carbonitrile

The carbon-nitrogen triple bond of the carbonitrile group can participate in cycloaddition reactions, acting as a dipolarophile or a dienophile, although it is generally less reactive in this regard than alkenes or alkynes. libretexts.org

For instance, in [3+2] cycloadditions, nitriles can react with 1,3-dipoles such as azides or nitrile oxides to form five-membered heterocyclic rings. The reaction of this compound with an azide (B81097) would be expected to yield a tetrazole derivative, a common structural motif in medicinal chemistry.

While less common, nitriles can also participate as the 2π component in [4+2] cycloaddition reactions (Diels-Alder reactions), particularly with electron-rich dienes. nih.gov The reactivity in such reactions is often enhanced by the presence of electron-withdrawing groups on the nitrile, which is the case here with the electron-withdrawing sulfoxide group.

Cycloaddition Reactions of this compound

The thietane ring system itself, along with its substituents, can be involved in cycloaddition reactions. beilstein-journals.orgnih.gov The presence of unsaturation in the imino group and the carbonitrile group provides handles for various cycloaddition pathways.

Photochemical [2+2] cycloadditions are a well-established method for the synthesis of thietanes, and it is conceivable that the reverse reaction, a cycloreversion, could occur under photochemical conditions. researchgate.netlibretexts.org More likely, the imino group could participate as a 2π component in [2+2] or [4+2] cycloadditions.

Table 3: Potential Cycloaddition Reactions

Reaction TypeReactant PartnerPotential Product
[3+2] CycloadditionAzideThietanyl-tetrazole
[4+2] CycloadditionElectron-rich dieneDihydro-thiopyridine derivative
[2+2] PhotocycloadditionAlkeneFused or spirocyclic azetidine (B1206935)

The rich electronic nature and the strained four-membered ring of this compound make it an interesting substrate for a variety of chemical transformations. The interplay between the sulfoxide, imine, and nitrile functionalities offers a platform for the synthesis of complex and potentially bioactive molecules.

[2+1] Cycloadditions

In a [2+1] cycloaddition, a two-atom component reacts with a one-atom component to form a three-membered ring. The imino group of the sulfoximine (B86345) could potentially act as the two-atom component, reacting with carbenes or nitrenes. For instance, reaction with a carbene could lead to the formation of a highly strained three-membered ring containing a sulfur, nitrogen, and carbon atom. However, the stability of such a product would be a significant concern. No documented examples of this reaction for this compound have been found.

[2+2] Cycloadditions

[2+2] cycloadditions involve the combination of two two-atom components to form a four-membered ring. The S=N bond of the sulfoximine moiety could potentially undergo [2+2] cycloaddition with electron-rich or electron-deficient alkenes or alkynes. For example, photochemical [2+2] cycloadditions are known for related thiocarbonyl compounds (thia-Paternò-Büchi reaction) to form thietanes. beilstein-journals.orgnih.govresearchgate.net By analogy, irradiation of this compound in the presence of an alkene could potentially lead to the formation of a bicyclic system containing a four-membered diazasulfetidine ring. The regioselectivity and stereoselectivity of such a reaction would be of significant interest. However, no specific studies on this transformation for the title compound are available.

[3+2] Cycloadditions

[3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, are powerful methods for the synthesis of five-membered heterocyclic rings. mdpi.commdpi.combeilstein-journals.org For this compound to participate as a component in a [3+2] cycloaddition, it would need to react with a 1,3-dipole. Alternatively, a derivative of the molecule could itself be transformed into a 1,3-dipole. For instance, the nitrile group could potentially be converted into a nitrile oxide, which is a common 1,3-dipole used in cycloadditions to form isoxazoles or isoxazolines. researchgate.netresearchgate.net However, there is no literature describing the synthesis of a nitrile oxide from this compound or its subsequent cycloaddition reactions.

[4+2] Cycloadditions

The [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone of organic synthesis for the formation of six-membered rings. For this compound to participate in a Diels-Alder reaction, it would need to act as either a diene (a four-π-electron component) or a dienophile (a two-π-electron component). The C=S=N system could potentially act as a heterodienophile. Iminoacetonitriles, which share the imine and nitrile functionalities, have been shown to act as reactive azadienophiles in intramolecular Diels-Alder reactions. nih.gov This suggests that the imino group of this compound might react with a diene. Conversely, if a double bond were to be introduced into the thietane ring, for example through elimination, the resulting thiete derivative could potentially act as a diene. Thiete dioxides are known to undergo cycloaddition reactions. acs.org However, there is no published research on the Diels-Alder reactivity of this compound itself.

Advanced Spectroscopic and Spectrometric Characterization of 1 Imino 1 Oxothietane 3 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-imino-1-oxothietane-3-carbonitrile. The combination of one-dimensional and two-dimensional NMR techniques allows for a complete assignment of all proton and carbon signals, as well as providing insights into the through-bond and through-space connectivities.

The predicted one-dimensional NMR spectra of this compound are based on the distinct electronic environments of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit three distinct signals corresponding to the methine proton at the C3 position and the two diastereotopic methylene (B1212753) protons at the C2 and C4 positions of the thietane (B1214591) ring. The strained and puckered nature of the four-membered ring, along with the presence of the electronegative sulfoximine (B86345) and nitrile groups, significantly influences the chemical shifts.

H3: The methine proton at the C3 position, deshielded by the adjacent nitrile group, is predicted to appear as a triplet in the range of δ 4.0 - 4.5 ppm .

H2/H4: The methylene protons at the C2 and C4 positions are expected to be diastereotopic due to the stereogenic sulfur center. They will likely appear as complex multiplets, further complicated by geminal and vicinal couplings, in the region of δ 3.5 - 4.2 ppm . The protons cis to the oxygen atom of the sulfoximine group are expected to be more deshielded than the trans protons.

NH: The proton attached to the imino nitrogen is anticipated to be a broad singlet, with its chemical shift being highly dependent on solvent and concentration, likely appearing in the range of δ 3.0 - 5.0 ppm .

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to show four signals.

C3: The carbon atom bearing the nitrile group (C3) is expected to be significantly deshielded and appear in the range of δ 35 - 45 ppm .

C2/C4: The methylene carbons of the thietane ring are predicted to have chemical shifts in the region of δ 50 - 60 ppm , influenced by the adjacent sulfur atom. For comparison, the methylene carbons in thietane-1,1-dioxide appear around δ 55.7 ppm.

CN: The carbon of the nitrile group is expected to resonate in the characteristic downfield region for nitriles, between δ 115 - 125 ppm .

¹⁵N NMR Spectroscopy: With ¹⁵N enrichment, two signals would be observable.

N (imino): The nitrogen of the imino group in the sulfoximine moiety is predicted to have a chemical shift in the range of δ 300 - 350 ppm , which is typical for imines.

N (nitrile): The nitrogen of the nitrile group is expected to resonate in the range of δ 225 - 240 ppm .

¹⁷O NMR Spectroscopy: The oxygen atom of the sulfoximine group is expected to have a chemical shift in the range characteristic for sulfoxides and sulfones.

O (oxo): A broad signal is anticipated in the range of δ 100 - 150 ppm .

Nucleus Position Predicted Chemical Shift (ppm) Multiplicity
¹HH34.0 - 4.5Triplet
¹HH2/H43.5 - 4.2Multiplet
¹HNH3.0 - 5.0Broad Singlet
¹³CC335 - 45CH
¹³CC2/C450 - 60CH₂
¹³CCN115 - 125C
¹⁵NN (imino)300 - 350N
¹⁵NN (nitrile)225 - 240N
¹⁷OO (oxo)100 - 150O

Two-dimensional NMR experiments are crucial for confirming the assignments made from one-dimensional spectra and for elucidating the connectivity and stereochemistry of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between the methine proton (H3) and the adjacent methylene protons (H2/H4). Cross-peaks would also be observed between the diastereotopic protons at C2 and C4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals with their directly attached carbon atoms. The signal at δ 4.0-4.5 ppm would show a correlation to the carbon signal at δ 35-45 ppm (H3-C3). The multiplets in the δ 3.5-4.2 ppm region would correlate with the carbon signal at δ 50-60 ppm (H2/H4-C2/C4).

H3 to the nitrile carbon (CN).

H2/H4 to the C3 carbon.

H3 to the C2 and C4 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Through-space interactions identified in a NOESY spectrum would help to determine the stereochemistry of the puckered thietane ring. For instance, correlations between H3 and the cis protons on C2 and C4 would be expected.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides essential information about the molecular weight and elemental composition of this compound, and its fragmentation pattern offers valuable structural insights.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion, thereby confirming the molecular formula C₄H₄N₂OS. The expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value with high accuracy.

Under electron ionization (EI) or electrospray ionization (ESI) with collision-induced dissociation (CID), this compound is expected to undergo characteristic fragmentation. The strained thietane ring is likely to be a primary site of fragmentation.

A plausible fragmentation pathway could involve:

Loss of HCN: A common fragmentation for nitriles, leading to a significant fragment ion.

Ring Cleavage: The thietane ring could undergo retro-[2+2] cycloaddition, potentially leading to fragments corresponding to ethene and S(=O)=NH or related species. For instance, the mass spectrum of thietane-1-oxide shows a base peak corresponding to the loss of C₂H₄.

Loss of SO: Similar to sulfonamides, which can lose SO₂, the sulfoximine moiety might lose SO or S=NH.

Loss of the imino group: Cleavage of the S=N bond could also be a possible fragmentation pathway.

Fragment Ion Proposed Structure/Loss Predicted m/z
[M]⁺•C₄H₄N₂OS128
[M-HCN]⁺•C₃H₃NOS101
[M-C₂H₃CN]⁺•CHS(=O)NH75
[M-SO]⁺•C₄H₄N₂80
[C₃H₃N]⁺•Azetine-3-carbonitrile radical cation65

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, allowing for the identification of key functional groups.

The predicted vibrational spectra would show characteristic bands for the nitrile, sulfoximine, and thietane ring moieties.

Nitrile (C≡N) stretch: A strong and sharp absorption is expected in the IR spectrum in the range of 2240-2260 cm⁻¹ . nih.gov This band would likely be weak in the Raman spectrum.

Sulfoximine (S=O and S=N) stretches:

The S=O stretching vibration is predicted to appear as a strong band in the IR spectrum around 1050-1100 cm⁻¹ .

The S=N stretching vibration is expected in the region of 1100-1250 cm⁻¹ .

Thietane Ring Vibrations: The four-membered ring will exhibit characteristic ring puckering and breathing vibrations. The ring puckering mode is a low-frequency vibration, often observed below 300 cm⁻¹. acs.org Ring stretching and deformation modes are expected in the fingerprint region (below 1500 cm⁻¹).

C-H stretches: The C-H stretching vibrations of the methylene and methine groups are expected in the region of 2900-3100 cm⁻¹ .

N-H stretch: The N-H stretching vibration of the imino group would appear as a medium to weak band in the region of 3200-3400 cm⁻¹ .

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Intensity
C≡NStretch2240 - 22602240 - 2260Strong (IR), Weak (Raman)
S=OStretch1050 - 11001050 - 1100Strong (IR)
S=NStretch1100 - 12501100 - 1250Medium (IR)
N-HStretch3200 - 34003200 - 3400Medium-Weak
C-HStretch2900 - 31002900 - 3100Medium
Thietane RingPuckering/Breathing< 1500< 1500Variable

Characteristic Absorption Bands of the Imino, Oxo, and Carbonitrile Groups

The infrared (IR) and Raman spectra of this compound are expected to be dominated by the characteristic vibrational frequencies of its three primary functional groups: the carbonitrile (C≡N), the imino (C=N), and the sulfoximidoyl (S=O) group.

The carbonitrile group (C≡N) exhibits one of the most distinct and easily identifiable absorption bands in IR spectroscopy. The stretching vibration of the C≡N triple bond typically appears as a sharp, strong band in the range of 2260-2200 cm⁻¹. researchgate.netblogspot.comnih.govyoutube.com Its intensity and position can be influenced by the electronic environment, but it remains a hallmark of the nitrile functionality.

The imino group (C=N) of the sulfoximine moiety is characterized by its double bond stretching vibration. This absorption is generally found in the 1690-1630 cm⁻¹ region. rsc.orgopenaccessjournals.com The intensity of this band can be variable, from medium to strong, and its precise location depends on the substitution and local geometry of the N-imino group.

The oxo group in this molecule refers to the S=O double bond of the sulfoximine. The stretching vibration of the S=O bond is a strong and prominent feature in the IR spectrum. In analogous compounds like sulfoxides and sulfones, this stretch occurs in the 1250-1030 cm⁻¹ and 1350-1120 cm⁻¹ regions, respectively. nih.govresearchgate.net For a sulfoximine, the S=O stretching frequency is anticipated to appear as a strong band, typically in the 1250-1100 cm⁻¹ range, reflecting the unique electronic nature of the sulfur center.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
Carbonitrile (C≡N)Stretching2260 - 2200Strong, Sharp
Imino (S=N)Stretching1690 - 1630Medium to Strong
Oxo (S=O)Stretching1250 - 1100Strong

Vibrational Modes of the Thietane Ring

The four-membered thietane ring possesses a set of characteristic vibrational modes that contribute to the fingerprint region of its IR and Raman spectra. Due to ring strain, these heterocyclic systems are not planar and undergo specific deformations.

The most notable low-frequency vibration is the ring-puckering mode . This is a non-planar vibration where the atoms move perpendicular to the approximate plane of the ring, leading to a progression of peaks in the far-infrared or Raman spectrum. For the parent thietane, this mode is observed at very low frequencies, with the barrier to planarity being around 274 cm⁻¹. researchgate.netresearchgate.net The substitution on the thietane ring in this compound, particularly the tetrahedral geometry at the sulfur atom, will influence the potential energy surface of this motion but the fundamental puckering vibration is still expected to be a key feature.

Other vibrational modes of the thietane ring include:

Ring breathing mode: A symmetric in-plane stretching of the C-C and C-S bonds.

C-S stretching modes: Asymmetric and symmetric stretches involving the sulfur-carbon bonds, typically found in the 800-600 cm⁻¹ region.

CH₂ scissoring, wagging, and twisting modes: These deformations of the methylene groups in the ring contribute to the complexity of the 1500-1200 cm⁻¹ region.

Vibrational ModeDescriptionExpected Wavenumber Range (cm⁻¹)
Ring PuckeringNon-planar out-of-plane ring deformation< 300
Ring BreathingSymmetric in-plane ring stretch800 - 1000
C-S StretchingAsymmetric and symmetric stretching of C-S bonds600 - 800
CH₂ Scissoring/WaggingDeformations of the ring methylene groups1200 - 1500

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by absorptions in the UV region due to the absence of an extended conjugated π-system.

The primary electronic transitions anticipated are of the n → π* type, which involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital.

Imino and Oxo Groups: The S=N and S=O double bonds contain both π electrons and non-bonding lone pair electrons on the nitrogen and oxygen atoms. These groups are expected to exhibit weak n → π* transitions. For comparison, simple ketones show a weak n → π* absorption around 270-300 nm. masterorganicchemistry.com

Carbonitrile Group: The nitrile group can also undergo a weak n → π* transition, typically at a shorter wavelength below 200 nm.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate bond lengths, bond angles, and conformational details. While a specific crystal structure for this compound is not publicly available, a highly detailed model can be predicted based on crystallographic data from analogous thietane derivatives and cyclic sulfoximines. rsc.orgresearchgate.netcas.cnacs.org

The key structural features would be:

Sulfur Center Geometry: The sulfur atom is expected to have a distorted tetrahedral geometry, being bonded to two carbon atoms of the ring, the imino nitrogen, and the oxo oxygen.

Thietane Ring Conformation: The four-membered ring will be puckered and non-planar. The degree of puckering is influenced by the substituents. In thietane 1,1-dioxide, puckering angles of 14-30° have been observed. acs.org A similar non-planar conformation is expected here. The C-S-C bond angle within the ring will be significantly compressed from the ideal tetrahedral angle, likely in the range of 80-95°. nist.gov

Carbonitrile Substituent: The carbonitrile group attached at the 3-position will adopt either a pseudo-axial or pseudo-equatorial orientation relative to the puckered ring.

The following table presents expected bond lengths and angles based on data from related structures.

ParameterAtoms InvolvedExpected Value
Bond LengthS=O1.44 - 1.47 Å
Bond LengthS=N1.52 - 1.56 Å
Bond LengthS-C (ring)1.80 - 1.85 Å
Bond LengthC≡N1.13 - 1.16 Å
Bond AngleC-S-C (ring)80 - 95°
Bond AngleO=S=N115 - 125°
Bond AngleO=S-C (ring)105 - 115°
Bond AngleN=S-C (ring)105 - 115°

This comprehensive spectroscopic and structural prediction provides a foundational understanding of the molecular characteristics of this compound, guiding future experimental investigation.

Computational and Theoretical Studies on 1 Imino 1 Oxothietane 3 Carbonitrile

Synthetic Utility and Chemical Derivatization of 1 Imino 1 Oxothietane 3 Carbonitrile

Use as a Building Block in Complex Molecular Architectures

There is no available data on the use of 1-imino-1-oxothietane-3-carbonitrile as a building block in the synthesis of more complex molecules.

Functional Group Interconversions Leading to Novel Derivatives

No studies have been found that describe the transformation of the imino, oxo, or carbonitrile functional groups of this specific thietane (B1214591) derivative into other functionalities.

Application in Cascade and Multicomponent Reactions

The participation of this compound in cascade or multicomponent reactions has not been reported in the scientific literature.

Role as a Precursor to Other Heterocyclic Systems

There is no documented evidence of this compound being used as a precursor for the synthesis of other heterocyclic ring systems.

Emerging Research Frontiers in 1 Imino 1 Oxothietane 3 Carbonitrile Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of the 1-imino-1-oxothietane-3-carbonitrile core is a significant challenge that demands innovative and sustainable approaches. Current research is focused on developing methodologies that are not only efficient but also environmentally benign.

One promising strategy involves the photochemical [2+2] cycloaddition of thiocarbonyls with olefins, a method that has shown success in the synthesis of various thietane (B1214591) derivatives. nih.govbeilstein-journals.org The application of photoinduced processes under catalyst-free conditions is a key area of exploration for sustainable synthesis. researchgate.net Another avenue being explored is the intramolecular cyclization of functionalized precursors. For instance, the cyclization of β-amino sulfides is a known method for preparing 3-amino thietanes and their derivatives. researchgate.net

The introduction of the imino and oxo functionalities at the sulfur atom to form the sulfoximine (B86345) group is another critical step. Recent advances in the synthesis of cyclic sulfoximines, such as C-H bond activation and cyclization strategies, offer potential pathways. nih.gov Researchers are investigating metal-free and photocatalyst-free methods to improve the sustainability of these transformations. researchgate.net

Table 1: Comparison of Potential Synthetic Routes to this compound

Synthetic Strategy Key Features Potential Advantages Challenges
Photochemical [2+2] Cycloaddition Utilizes light to induce cycloaddition between a thiocarbonyl and an olefin. Can be highly efficient and atom-economical. Substrate scope may be limited; regioselectivity can be a challenge.
Intramolecular Cyclization Formation of the thietane ring from a linear precursor. Allows for the introduction of diverse functionalities. Requires careful design of the precursor; may involve multiple steps.
C-H Activation/Cyclization Direct formation of the cyclic sulfoximine from a suitable precursor. High atom economy; can simplify synthetic routes. Often requires transition metal catalysts; selectivity can be an issue.

Exploration of Unprecedented Reactivity Modes

The unique structural features of this compound, particularly the strained four-membered ring and the electron-withdrawing nitrile group, are expected to give rise to novel reactivity.

The ring-opening of thietanes is a well-known reaction, often initiated by nucleophiles or electrophiles. wikipedia.orgthieme-connect.de In the case of this compound, the presence of the sulfoximine and nitrile moieties could significantly influence the regioselectivity and stereoselectivity of these ring-opening reactions. Furthermore, the potential for ring expansion of cyclic sulfoximines, as has been observed in visible light-mediated reactions, opens up possibilities for the synthesis of larger sulfur-containing heterocycles. chinesechemsoc.org

The nitrile group can also serve as a handle for a variety of chemical transformations, including hydrolysis, reduction, and cycloaddition reactions, further expanding the synthetic utility of this scaffold.

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

Understanding the intricate reaction mechanisms involved in the synthesis and transformations of this compound is crucial for optimizing reaction conditions and discovering new reactivity. Advanced spectroscopic techniques that allow for in situ and operando monitoring are invaluable in this regard.

Techniques such as Raman spectroscopy and X-ray absorption spectroscopy (XAS) have been successfully employed to investigate the reaction mechanisms of sulfur-containing compounds in complex systems like all-solid-state batteries. northeastern.eduelsevierpure.com These methods can provide real-time information on the evolution of chemical species during a reaction. northeastern.edu Portable mass spectrometry has also emerged as a tool for the direct analysis and monitoring of volatile organosulfur compounds. rsc.org The application of these techniques to the study of this compound chemistry will undoubtedly provide deep mechanistic insights.

Applications of Machine Learning and AI in Predicting Reactivity and Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemistry. nih.gov In the context of this compound, these computational tools can be employed to predict its chemical reactivity and to design novel analogues with desired properties.

Table 2: Potential Applications of AI/ML in this compound Research

Application Area AI/ML Tool/Technique Potential Impact
Reactivity Prediction Neural Networks, Support Vector Machines Faster identification of promising reaction conditions and novel transformations.
Retrosynthetic Analysis AI-powered retrosynthesis software Design of efficient and novel synthetic routes.
Analogue Design Generative models, QSAR modeling Discovery of new derivatives with tailored properties for specific applications.
Spectroscopic Data Analysis Machine learning algorithms for spectral deconvolution Enhanced interpretation of complex spectroscopic data for mechanistic studies.

Discovery of Novel Analogues and Derivatives with Unique Chemical Properties

The this compound scaffold provides a versatile platform for the synthesis of a wide range of novel analogues and derivatives. The thietane ring has been recognized for its potential in medicinal chemistry as a bioisosteric replacement for other functional groups. nih.gov

By modifying the substituents on the imino group, the carbon backbone of the thietane ring, or by transforming the nitrile group, a diverse library of compounds can be generated. The synthesis of 3-amino thietane derivatives, for example, has garnered significant interest due to their pharmacological properties. researchgate.net The exploration of such derivatives of this compound could lead to the discovery of new molecules with unique biological activities or material properties. The growing interest in sulfur-containing motifs in drug discovery underscores the potential of this research direction. tandfonline.comnih.gov

Q & A

Q. What are the optimal synthetic routes for 1-imino-1-oxothietane-3-carbonitrile, and how can reaction conditions be tailored to improve yield?

Methodological Answer: Synthesis of this compound likely involves cycloaddition or nucleophilic substitution reactions due to its thietane and nitrile functionalities. For example, analogous carbonitriles (e.g., pyridine-3-carbonitriles) are synthesized via multicomponent reactions under catalytic conditions . Key variables include solvent polarity (e.g., DMF or ethanol), temperature (60–100°C), and catalysts (e.g., Lewis acids). Yield optimization may require iterative screening of stoichiometry and reaction time. Characterization of intermediates via TLC or HPLC is critical to track reaction progress .

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • NMR : 1H^1H- and 13C^{13}C-NMR can resolve imino protons (δ 8–10 ppm) and nitrile carbons (δ 110–120 ppm). Coupling patterns in 1H^1H-NMR distinguish thietane ring protons .
  • IR : Strong absorption bands for C≡N (~2200 cm1^{-1}) and C=O (1650–1750 cm1^{-1}) confirm functional groups.
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis resolves bond lengths and angles, as demonstrated for structurally related carbonitriles (e.g., pyrano[3,2-c]chromene-3-carbonitriles) .

Advanced Research Questions

Q. What computational approaches predict the reactivity and stability of this compound under varying conditions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to model electronic properties (e.g., HOMO-LUMO gaps) and assess susceptibility to nucleophilic/electrophilic attacks. Compare with experimental data to validate predictions .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water vs. DMSO) to study hydrolysis stability. Parameters like Gibbs free energy of activation (ΔG‡) quantify kinetic stability .
  • Contradiction Analysis : Discrepancies between predicted and observed reactivity (e.g., unexpected ring-opening) may arise from solvent effects or intermediate tautomerization, requiring revisiting computational models .

Q. How do electronic and steric effects influence the regioselectivity of reactions involving this compound?

Methodological Answer:

  • Electronic Effects : The electron-withdrawing imino and nitrile groups activate the thietane ring toward nucleophilic ring-opening. Substituent electronic parameters (Hammett σ values) can predict reaction sites .
  • Steric Effects : Bulky substituents on the thietane ring (e.g., methyl groups) may direct reactivity to less hindered positions. Steric maps generated via computational tools (e.g., PyMol) guide synthetic design .
  • Case Study : In analogous spirocarbonitriles, regioselective C–N bond formation is achieved by balancing steric bulk (e.g., adamantyl groups) and electronic activation (e.g., nitro substituents) .

Q. What strategies mitigate contradictions in reported synthetic yields for this compound derivatives?

Methodological Answer:

  • Reproducibility Checks : Standardize reaction conditions (e.g., inert atmosphere, anhydrous solvents) to minimize variability. For example, moisture-sensitive nitrile formations require strict control of humidity .
  • Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., dimerization or hydrolysis byproducts) that reduce yield. Adjust quenching protocols or purification methods (e.g., column chromatography vs. recrystallization) .
  • Cross-Validation : Compare results across labs using shared reference samples. Discrepancies in yields >10% may indicate unaccounted variables (e.g., catalyst lot differences) .

Q. How can green chemistry principles be applied to the synthesis of this compound?

Methodological Answer:

  • Solvent Selection : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Catalyst Design : Use recyclable heterogeneous catalysts (e.g., silica-supported acids) to reduce waste. For example, Hal-Py-SO3H catalysts improve atom economy in carbonitrile syntheses .
  • Energy Efficiency : Adopt microwave-assisted synthesis to reduce reaction time and energy consumption. Pilot studies on similar compounds show 30–50% energy savings .

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